6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride
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Overview
Description
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol
- 6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrobromide
Uniqueness
6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
6,9-dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-3-7-4-11-6-8(12-7)1-2-9-5-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBPEQCNCFXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COCC(O2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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